![molecular formula C6H5ClN4O B11054197 7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol](/img/structure/B11054197.png)
7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolopyridazine core, which imparts a range of biological activities. The presence of chlorine and methyl groups further enhances its chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-methylpyridazine-4-carboxylic acid with hydrazine hydrate to form the intermediate hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazolopyridazine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are crucial to achieving the desired purity and quality for pharmaceutical applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation products include alcohols and ketones.
- Reduction products include dihydro derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, 7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol serves as a versatile building block for the synthesis of more complex molecules
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and antiviral properties. It is often used in the development of new therapeutic agents targeting infectious diseases.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazine: Similar core structure but lacks the hydroxyl group.
6-Methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol: Lacks the chlorine atom, affecting its reactivity and biological activity.
7-Chloro[1,2,4]triazolo[1,5-b]pyridazin-8-ol: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness: The presence of both chlorine and methyl groups in 7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol enhances its chemical reactivity and biological activity compared to its analogs. These substituents allow for a broader range of chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C6H5ClN4O |
|---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
7-chloro-6-methyl-5H-[1,2,4]triazolo[1,5-b]pyridazin-8-one |
InChI |
InChI=1S/C6H5ClN4O/c1-3-4(7)5(12)6-8-2-9-11(6)10-3/h2,10H,1H3 |
InChI Key |
IOKDEWHPTZONDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=NC=NN2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B11054114.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11054127.png)
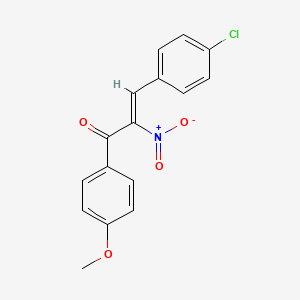
![6-(2,3-dimethoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11054153.png)
![Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054165.png)
![ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054166.png)
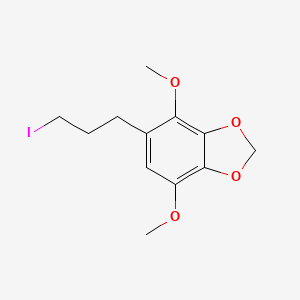
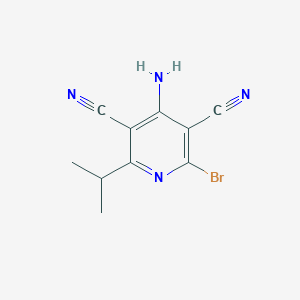

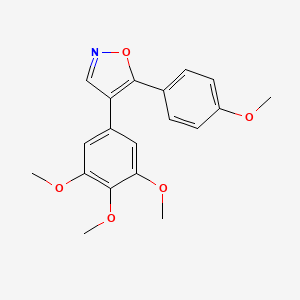
![5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide](/img/structure/B11054186.png)
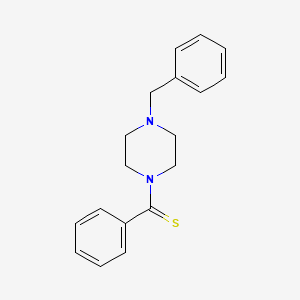
![N-methyl-8-(morpholin-4-yl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11054200.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11054204.png)
